4-chloro-3-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Description
The compound 4-chloro-3-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core. Its structure includes:
- A 4-chloro substituent on the benzamide ring, which may enhance lipophilicity and influence binding interactions.
- A morpholinosulfonyl group at the 3-position of the benzamide, a sulfonamide moiety known to modulate enzyme inhibition (e.g., carbonic anhydrase or cholinesterase) .
- A 1,3,4-thiadiazole ring substituted with a propenylsulfanyl group at the 5-position, which may contribute to tautomerism (thione vs. thiol forms) and influence molecular interactions .
Properties
IUPAC Name |
4-chloro-3-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O4S3/c1-2-9-26-16-20-19-15(27-16)18-14(22)11-3-4-12(17)13(10-11)28(23,24)21-5-7-25-8-6-21/h2-4,10H,1,5-9H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCOXVVYPFDGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-3-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound characterized by its unique structural features, including a thiadiazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound has the following structural formula:
Thiadiazole derivatives, including this compound, exhibit a broad spectrum of biological activities due to their ability to interact with various biological targets. The mechanism of action can be summarized as follows:
- Cell Membrane Interaction : The mesoionic character of thiadiazoles allows them to cross cellular membranes effectively, influencing their bioavailability and interaction with intracellular targets.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as carbonic anhydrase, which plays a crucial role in tumor growth and cellular processes.
- Induction of Apoptosis : Studies indicate that compounds similar to this one can induce apoptotic cell death in cancer cells by modulating the Bax/Bcl-2 ratio and activating caspases .
Biological Activities
The biological activities of this compound can be categorized into several areas:
Anticancer Activity
Research has demonstrated that thiadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 and HepG2 Cell Lines : The compound was evaluated for its cytotoxic effects against these cancer cells. Results indicated that it could induce cell cycle arrest and promote apoptosis at specific concentrations .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4-chloro... | MCF-7 | 0.28 | Apoptosis induction |
| 4-chloro... | HepG2 | 9.6 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Thiadiazole derivatives are known to exhibit activity against various pathogens, making them potential candidates for therapeutic applications in infectious diseases.
Pharmacokinetics
Due to the structural characteristics of thiadiazoles, the pharmacokinetic profile of this compound suggests favorable absorption and distribution properties. Its ability to cross cellular membranes is critical for its therapeutic efficacy.
Case Studies
Several studies have highlighted the potential of thiadiazole derivatives in clinical applications:
- In Vitro Studies : A study investigated the cytotoxic effects of several thiadiazole derivatives on MCF-7 and HepG2 cells. The findings revealed that modifications in the chemical structure significantly affected their anticancer activity .
- In Vivo Studies : Research involving animal models demonstrated that certain thiadiazole derivatives could target specific cancer cells effectively, showcasing their potential for targeted therapy in oncology .
Comparison with Similar Compounds
Structural Analogues with Benzamide-Thiadiazole Scaffolds
Several structurally related benzamide-thiadiazole derivatives have been synthesized and characterized:
Key Structural Differences :
- Sulfonyl Groups: The target’s morpholinosulfonyl group contrasts with phenylsulfonyl moieties in compounds like 7–9 (), which exhibit tautomerism but lack the morpholine ring’s electron-donating effects .
- Halogenation : Unlike dichloro-substituted analogues (), the target’s single chloro substituent may reduce steric hindrance, favoring enzyme active-site penetration .
Molecular Docking and Computational Insights
- The target’s morpholinosulfonyl group may form hydrogen bonds with catalytic residues (e.g., Zn²⁺ in carbonic anhydrase), similar to sulfonamide inhibitors in .
- Compared to the DHFR inhibitor in (∆G = −9.0 kcal/mol), the target’s binding affinity would depend on the thiadiazole’s orientation and sulfonyl group interactions .
Q & A
Q. How to design a stability study under physiological conditions?
- Methodology :
- pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 24, and 48 hours.
- Plasma stability : Use human plasma at 37°C; centrifuge and analyze supernatant for parent compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
